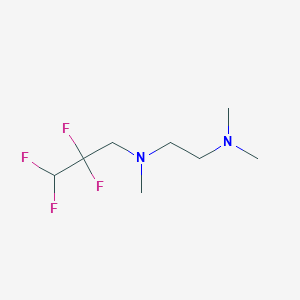
N~1~,N~1~,N~2~-Trimethyl-N~2~-(2,2,3,3-tetrafluoropropyl)ethane-1,2-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~1~,N~1~,N~2~-Trimethyl-N~2~-(2,2,3,3-tetrafluoropropyl)ethane-1,2-diamine is a synthetic organic compound characterized by its unique structure, which includes both fluorinated and methylated groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~1~,N~2~-Trimethyl-N~2~-(2,2,3,3-tetrafluoropropyl)ethane-1,2-diamine typically involves the following steps:
Starting Materials: The synthesis begins with ethane-1,2-diamine and 2,2,3,3-tetrafluoropropyl bromide.
Alkylation Reaction: Ethane-1,2-diamine is reacted with 2,2,3,3-tetrafluoropropyl bromide in the presence of a base such as potassium carbonate to form N2-(2,2,3,3-tetrafluoropropyl)ethane-1,2-diamine.
Methylation: The intermediate product is then methylated using methyl iodide and a strong base like sodium hydride to yield the final compound.
Industrial Production Methods
In an industrial setting, the production of N1,N~1~,N~2~-Trimethyl-N~2~-(2,2,3,3-tetrafluoropropyl)ethane-1,2-diamine may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions
N~1~,N~1~,N~2~-Trimethyl-N~2~-(2,2,3,3-tetrafluoropropyl)ethane-1,2-diamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding amine oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, converting the compound into simpler amines.
Substitution: The fluorinated group can participate in nucleophilic substitution reactions, where nucleophiles replace the fluorine atoms under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products
Oxidation: Amine oxides.
Reduction: Simpler amines.
Substitution: Compounds with nucleophilic groups replacing fluorine atoms.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, N1,N~1~,N~2~-Trimethyl-N~2~-(2,2,3,3-tetrafluoropropyl)ethane-1,2-diamine is used as a building block for the synthesis of more complex molecules
Biology
This compound has potential applications in biological research, particularly in the study of enzyme inhibitors. Its structure can be modified to interact with specific enzymes, providing insights into enzyme function and inhibition mechanisms.
Medicine
In medicinal chemistry, N1,N~1~,N~2~-Trimethyl-N~2~-(2,2,3,3-tetrafluoropropyl)ethane-1,2-diamine is explored for its potential as a pharmaceutical intermediate. Its ability to interact with biological targets makes it a candidate for drug development.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its fluorinated group imparts unique properties such as increased chemical resistance and stability, making it valuable in the manufacture of high-performance materials.
Wirkmechanismus
The mechanism by which N1,N~1~,N~2~-Trimethyl-N~2~-(2,2,3,3-tetrafluoropropyl)ethane-1,2-diamine exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The fluorinated and methylated groups enhance its binding affinity and specificity, allowing it to modulate biological pathways effectively. The exact pathways depend on the specific application and target molecule.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N~1~,N~1~-Dimethyl-N~2~-(2,2,3,3-tetrafluoropropyl)ethane-1,2-diamine
- N~1~,N~1~,N~2~-Trimethyl-N~2~-(2,2-difluoroethyl)ethane-1,2-diamine
Uniqueness
N~1~,N~1~,N~2~-Trimethyl-N~2~-(2,2,3,3-tetrafluoropropyl)ethane-1,2-diamine is unique due to the presence of both tetrafluoropropyl and trimethyl groups. This combination imparts distinct chemical and physical properties, such as enhanced stability and reactivity, which are not observed in similar compounds with fewer fluorine atoms or methyl groups.
This detailed article provides a comprehensive overview of N1,N~1~,N~2~-Trimethyl-N~2~-(2,2,3,3-tetrafluoropropyl)ethane-1,2-diamine, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Eigenschaften
CAS-Nummer |
114309-91-0 |
|---|---|
Molekularformel |
C8H16F4N2 |
Molekulargewicht |
216.22 g/mol |
IUPAC-Name |
N,N,N'-trimethyl-N'-(2,2,3,3-tetrafluoropropyl)ethane-1,2-diamine |
InChI |
InChI=1S/C8H16F4N2/c1-13(2)4-5-14(3)6-8(11,12)7(9)10/h7H,4-6H2,1-3H3 |
InChI-Schlüssel |
QQNZRMSPNZCGJR-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)CCN(C)CC(C(F)F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



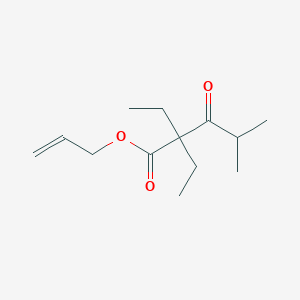
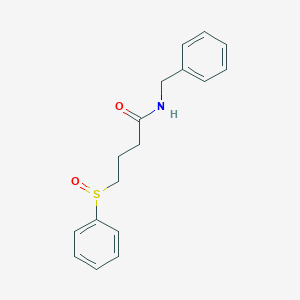
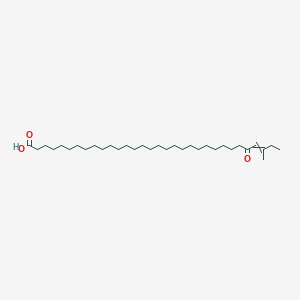

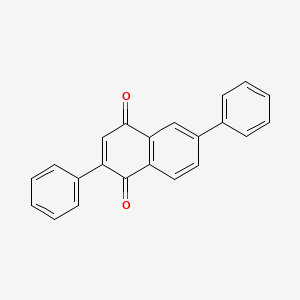
![1-[2-(4-Benzylpiperazin-1-yl)-2-oxoethyl]-4-phenylpyrrolidin-2-one](/img/structure/B14307695.png)
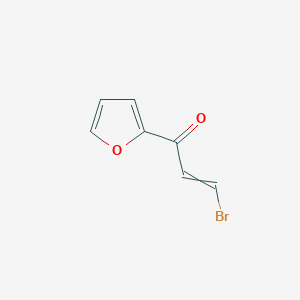
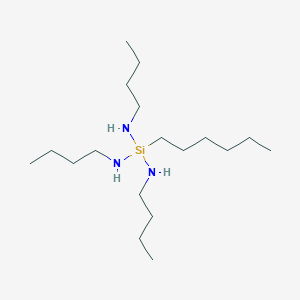
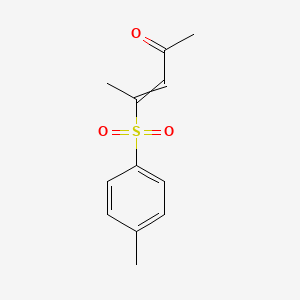
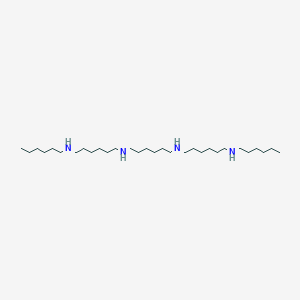
![(4-Methoxyphenyl)[4-(pyrrolidin-1-yl)phenyl]methanone](/img/structure/B14307729.png)
![(Bicyclo[2.2.1]heptan-1-yl)methyl 2-methylprop-2-enoate](/img/structure/B14307733.png)
![2-(2-Chloroprop-2-en-1-yl)bicyclo[2.2.2]octane-2-carbaldehyde](/img/structure/B14307737.png)
